molecular formula C15H13FO4 B11980238 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone CAS No. 303095-13-8

2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone

Katalognummer: B11980238
CAS-Nummer: 303095-13-8
Molekulargewicht: 276.26 g/mol
InChI-Schlüssel: UQSXOBJXBDFKRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone is an organic compound that features both fluorophenoxy and hydroxy-methoxyphenyl groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone typically involves the reaction of 4-fluorophenol with 2-hydroxy-4-methoxybenzaldehyde under specific conditions. A common method might include:

    Step 1: Formation of an intermediate by reacting 4-fluorophenol with a suitable reagent like an alkyl halide.

    Step 2: Condensation of the intermediate with 2-hydroxy-4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized products.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom on the phenoxy ring could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be studied for its potential interactions with biological molecules or its effects on biological systems.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with enzymes or receptors, leading to modulation of biological pathways. The hydroxy and methoxy groups could play roles in hydrogen bonding and other interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 2-(4-Bromophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 2-(4-Methylphenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets.

Eigenschaften

CAS-Nummer

303095-13-8

Molekularformel

C15H13FO4

Molekulargewicht

276.26 g/mol

IUPAC-Name

2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone

InChI

InChI=1S/C15H13FO4/c1-19-12-6-7-13(14(17)8-12)15(18)9-20-11-4-2-10(16)3-5-11/h2-8,17H,9H2,1H3

InChI-Schlüssel

UQSXOBJXBDFKRA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.